5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyridine rings, which are aromatic and planar. The presence of the amino-methyl group would provide a site for potential hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the hydroxyl group could be involved in elimination reactions .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol' involves the reaction of 2-chloro-5-nitropyridine with pyrimidine-5-amine followed by reduction of the nitro group and subsequent reaction with formaldehyde and sodium borohydride to yield the final product.", "Starting Materials": ["2-chloro-5-nitropyridine", "pyrimidine-5-amine", "formaldehyde", "sodium borohydride"], "Reaction": ["Step 1: Reaction of 2-chloro-5-nitropyridine with pyrimidine-5-amine in the presence of a base such as potassium carbonate to yield 5-nitro-2-{[(pyrimidin-5-yl)amino]methyl}pyridine", "Step 2: Reduction of the nitro group using a reducing agent such as iron powder and hydrochloric acid to yield 5-amino-2-{[(pyrimidin-5-yl)amino]methyl}pyridine", "Step 3: Reaction of the amine with formaldehyde and sodium borohydride in the presence of a catalyst such as acetic acid to yield the final product 5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol"] } | |
CAS RN |
1539638-97-5 |
Product Name |
5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol |
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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